molecular formula C12H14N4OS B1419318 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide CAS No. 1199215-85-4

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B1419318
CAS No.: 1199215-85-4
M. Wt: 262.33 g/mol
InChI Key: ICIFSKMPLNSMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. The compound can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function . Additionally, it has shown cytotoxic properties against certain cancer cell lines, disrupting DNA replication and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an inhibitor by binding to the active sites of enzymes, such as urease, and preventing their catalytic activity . This inhibition is achieved through the formation of stable complexes with the enzyme, leading to a decrease in enzyme activity. Additionally, the compound can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against enzymes like urease . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in reducing the viability of cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been effective in inhibiting urease activity and reducing bacterial infections without causing significant toxicity . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as urease, influencing the hydrolysis of urea . The compound can also affect metabolic flux by altering the levels of metabolites involved in cellular respiration and energy production. These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of enzymes. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localizations enable the compound to interact with its target enzymes and exert its inhibitory effects effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-(5-amino-1,3,4-thiadiazol-2-yl)ethylamine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds .

Scientific Research Applications

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-Methyl-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.

    2-Amino-5-ethyl-1,3,4-thiadiazole: Studied for its anticancer activity

Uniqueness

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIFSKMPLNSMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Reactant of Route 4
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.